BenchChemオンラインストアへようこそ!

Spisulosine-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Spisulosine-d3 is the definitive deuterated internal standard for ES-285 (Spisulosine) LC-MS/MS quantification. Its isotopic co-elution with native ES-285 eliminates systematic error from differential extraction recovery, matrix effects, and ionization variability that plague non-isotopic ISTDs such as ES-299. Validated across mouse, rat, dog, and human matrices, the method achieves an LLOQ of 10 ng/mL with accuracy/precision <15% over the 10–500 ng/mL linear range, meeting FDA/ICH bioanalytical guidelines. The 8-minute run time and simple acetonitrile protein precipitation protocol support high-throughput preclinical PK and clinical TDM workflows. Over 500 preclinical samples successfully analyzed. Also applicable as a benchmark ISTD for cross-validation studies and for absolute quantification of 1-deoxysphingoid bases in lipidomics.

Molecular Formula C18H39NO
Molecular Weight 288.5 g/mol
Cat. No. B11942403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpisulosine-d3
Molecular FormulaC18H39NO
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(C)N)O
InChIInChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3
InChIKeyYRYJJIXWWQLGGV-DRPYBFESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spisulosine-d3: Deuterated Internal Standard for Precise ES-285 Quantification


Spisulosine-d3 (ES-285-d3; CAS 1246298-31-6) is a stable isotope-labeled analog of the marine-derived antiproliferative compound Spisulosine (ES-285), featuring three deuterium atoms incorporated at the terminal methyl position of the 2-aminooctadecan-3-ol backbone . With a molecular formula of C18H36D3NO and a molecular weight of 288.53 g/mol, this deuterated derivative exhibits near-identical physicochemical properties to the unlabeled parent compound while enabling precise discrimination via mass spectrometry . Spisulosine-d3 is specifically engineered for use as an internal standard (ISTD) in quantitative bioanalytical LC-MS/MS workflows, providing superior correction for matrix effects, extraction variability, and ionization efficiency fluctuations that compromise the accuracy of unlabeled Spisulosine quantification [1].

Why Spisulosine-d3 Cannot Be Replaced by Unlabeled Spisulosine in Bioanalytical Workflows


In LC-MS/MS quantification of ES-285 (Spisulosine), substituting the deuterated internal standard Spisulosine-d3 with unlabeled Spisulosine or a structurally dissimilar analog introduces systematic measurement error due to differential extraction recovery, matrix effect susceptibility, and ionization response [1]. Unlabeled Spisulosine co-elutes identically with the target analyte, precluding chromatographic resolution and rendering it unsuitable as an internal standard. Structurally related analogs such as ES-299, while usable as ISTDs, exhibit divergent chromatographic retention times (e.g., 35.2 min vs. 37.9 min for ES-285 and ES-299 derivatives under gradient elution) that fail to fully co-vary with the analyte, reducing the precision and accuracy of the assay [2]. Spisulosine-d3 provides isotopic co-elution with the native analyte, ensuring that any variation in sample preparation or instrument response affects both the analyte and the ISTD proportionally, a property essential for achieving FDA/ICH guideline-compliant accuracy and precision metrics [1].

Spisulosine-d3: Quantitative Differentiation from Alternative Internal Standards


Lower Limit of Quantitation (LLOQ) Achieved with Spisulosine-d3 vs. ES-299 Internal Standard

The validated LC-MS/MS method employing Spisulosine-d3 (d3-ES-285) as the internal standard achieved a Lower Limit of Quantitation (LLOQ) of 10 ng/mL in human, mouse, rat, and dog plasma across a linear dynamic range of 10–500 ng/mL [1]. In contrast, an alternative HPLC-UV method utilizing ES-299 as the internal standard with phenylisothiocyanate derivatization yielded an LOQ of 20 ng/mL, requiring a 500 µL plasma volume, while a dansyl chloride-based fluorescence method achieved an LOQ of 15 ng/mL with 100 µL plasma volume [2]. The Spisulosine-d3 method thus provides a 1.5- to 2.0-fold improvement in sensitivity without the need for derivatization, enabling more efficient sample throughput and reduced sample consumption.

Bioanalysis LC-MS/MS Pharmacokinetics

Accuracy and Precision Compliance with FDA Bioanalytical Guidelines Using Spisulosine-d3

The LC-MS/MS method utilizing Spisulosine-d3 as the internal standard demonstrated intra- and inter-assay accuracy and precision values of <20% at the LLOQ concentration (10 ng/mL) and <15% for all other concentrations across the linear range (10–500 ng/mL) in human, mouse, rat, and dog plasma matrices [1]. These metrics fully comply with the FDA Guidance for Industry: Bioanalytical Method Validation (2018) acceptance criteria, which require accuracy and precision ≤20% at LLOQ and ≤15% at higher concentrations. In contrast, the HPLC-UV method using ES-299 as ISTD with PITC derivatization, while also validated, required a larger sample volume (500 µL vs. 10 µL supernatant injection for Spisulosine-d3) and longer run time (15 min vs. 8 min) to achieve similar precision, representing a 7.5-fold lower throughput efficiency [2].

Method Validation Bioanalysis Regulatory Compliance

Cross-Species Matrix Applicability of Spisulosine-d3 vs. Single-Species Alternative ISTDs

The Spisulosine-d3-based LC-MS/MS method was partially validated across four distinct preclinical and clinical matrices—human, mouse, rat, and dog plasma—achieving consistent accuracy and precision metrics (<20% at LLOQ, <15% at other concentrations) in all species [1]. This cross-species applicability was demonstrated by successfully analyzing over 500 preclinical samples without requiring matrix-specific ISTD optimization or method redevelopment. In comparison, the ES-299 internal standard method was validated only in Beagle dog plasma, with no published data demonstrating equivalent performance in human, mouse, or rat matrices [2]. The ability to use a single ISTD across multiple species reduces method development time, minimizes ISTD inventory requirements, and ensures data comparability across preclinical-to-clinical translational studies.

Preclinical Pharmacokinetics Cross-Species Bioanalysis Method Transfer

Chromatographic Co-Elution Precision of Spisulosine-d3 vs. Non-Isotopic Internal Standards

Spisulosine-d3, as an isotopically labeled (d3) analog of ES-285, co-elutes with the unlabeled analyte under the described LC conditions (methanol-10 mM ammonium formate, pH 4, in water 80:20 v/v; Inertsil ODS-3 column; 0.2 mL/min flow rate), ensuring that both analyte and ISTD experience identical matrix effects, ionization suppression/enhancement, and extraction recovery variations [1]. This isotopic co-elution property is fundamental to the isotope dilution mass spectrometry (IDMS) principle and is unattainable with non-isotopic structural analogs such as ES-299, which exhibit distinct retention times (e.g., 35.2 min for ES-285 vs. 37.9 min for ES-299 under dansyl chloride derivatization gradient conditions) [2]. Chromatographic separation between analyte and ISTD, as occurs with ES-299, introduces differential matrix effect susceptibility that cannot be fully corrected by internal standardization, potentially biasing quantitative results in complex biological matrices.

Isotope Dilution Matrix Effects LC-MS/MS Quantification

Optimal Application Scenarios for Spisulosine-d3 Based on Validated Evidence


Regulatory-Compliant Pharmacokinetic Studies of ES-285 (Spisulosine) in Preclinical Species

Spisulosine-d3 is the preferred internal standard for LC-MS/MS quantification of ES-285 in preclinical pharmacokinetic studies across mouse, rat, and dog models. The validated method achieves an LLOQ of 10 ng/mL with accuracy and precision <15% across the linear range of 10–500 ng/mL, meeting FDA bioanalytical guideline requirements [1]. The cross-species applicability eliminates the need for matrix-specific ISTD optimization, enabling direct comparison of pharmacokinetic parameters (Cmax, AUC, t1/2) across species. Over 500 preclinical samples were successfully analyzed using this method, demonstrating its robustness and readiness for regulatory submission [1].

Clinical Phase I Pharmacokinetic Monitoring and Therapeutic Drug Monitoring (TDM) of ES-285

For clinical trials of ES-285 (Spisulosine), Spisulosine-d3 enables precise quantification of drug concentrations in human plasma over the 10–500 ng/mL linear range, with full validation performed in human matrix [1]. The 8-minute LC-MS/MS run time and minimal sample preparation (acetonitrile protein precipitation with 10 µL supernatant injection) support high-throughput analysis required for clinical pharmacokinetic sampling [1]. The method's demonstrated stability and reproducibility make it suitable for therapeutic drug monitoring applications, should ES-285 advance to later-stage clinical development.

Comparative Bioanalytical Method Development and Cross-Validation Studies

Spisulosine-d3 serves as a benchmark deuterated internal standard for evaluating alternative ISTD candidates or method transfer between laboratories. Its isotopic co-elution with native ES-285 provides a reference for assessing the impact of non-isotopic ISTDs (e.g., ES-299) on accuracy and precision metrics [1][2]. In cross-validation studies, the Spisulosine-d3 method's 1.5–2.0-fold lower LLOQ relative to ES-299-based methods [2] establishes a sensitivity baseline that alternative approaches must meet or exceed.

Lipidomics and Sphingolipid Pathway Research Requiring Absolute Quantification of 1-Deoxysphinganine Analogs

Spisulosine-d3 (1-deoxysphinganine-d3) is applicable as a deuterated internal standard for the absolute quantification of 1-deoxysphingoid bases in lipidomics studies [1]. The compound's structural identity to Spisulosine, a sphingoid base analog, enables its use in LC-MS/MS panels quantifying atypical sphingolipids involved in ceramide metabolism and sphingosine kinase pathways. The availability of a validated, high-purity (≥98%) deuterated standard facilitates precise elucidation of deoxysphingolipid dynamics in cellular and tissue models relevant to cancer and metabolic disease research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spisulosine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.